molecular formula C22H30S4 B14363023 1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene CAS No. 96436-33-8

1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene

Cat. No.: B14363023
CAS No.: 96436-33-8
M. Wt: 422.7 g/mol
InChI Key: SPTGZJNSFDSQQY-UHFFFAOYSA-N
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Description

1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is a complex organic compound characterized by the presence of multiple sulfur atoms and benzene rings. This compound is known for its unique chemical structure, which includes disulfide linkages and branched alkyl chains. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene typically involves the reaction of benzyl chloride with sodium disulfide under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene undergoes various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Nitrated or halogenated benzene derivatives.

Scientific Research Applications

1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying disulfide linkages.

    Biology: In the study of protein folding and disulfide bond formation.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene involves the interaction of its disulfide linkages with various molecular targets. These interactions can lead to the formation or disruption of disulfide bonds in proteins, affecting their structure and function. The compound’s unique structure allows it to participate in redox reactions, making it a valuable tool in studying oxidative stress and redox biology.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Disulfanediylbis(carbonyloxy)]bis(2-methylpropane): Similar in structure but contains carbonyloxy groups instead of benzene rings.

    2,2’-Disulfanediylbis(2-methylpropanal): Contains aldehyde groups and is used in different chemical reactions.

Uniqueness

1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is unique due to its combination of disulfide linkages and benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in studying disulfide bond formation and redox reactions.

Properties

CAS No.

96436-33-8

Molecular Formula

C22H30S4

Molecular Weight

422.7 g/mol

IUPAC Name

[2-[(1-benzylsulfanyl-2-methylpropan-2-yl)disulfanyl]-2-methylpropyl]sulfanylmethylbenzene

InChI

InChI=1S/C22H30S4/c1-21(2,17-23-15-19-11-7-5-8-12-19)25-26-22(3,4)18-24-16-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3

InChI Key

SPTGZJNSFDSQQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSCC1=CC=CC=C1)SSC(C)(C)CSCC2=CC=CC=C2

Origin of Product

United States

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